(R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl physical properties
(R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl physical properties
Comprehensive Technical Guide on (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl: Physical Properties, Synthesis, and Applications
Executive Summary
(R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl is a privileged chiral scaffold widely utilized in asymmetric synthesis, chiral molecular recognition, and the development of advanced optical materials. As an etherified derivative of (R)-BINOL, the introduction of methoxy groups fundamentally alters the molecule's steric environment and electronic profile. This guide provides an in-depth analysis of its physical properties, the causality behind its structural stability, and a self-validating protocol for its synthesis.
Quantitative Physical Properties
The physical and chemical properties of (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl dictate its behavior in synthetic workflows and material science applications. The highly rigid, aromatic binaphthyl system allows for strong intermolecular π-π interactions in the solid state, leading to a notably high melting point.
| Property | Value |
| IUPAC Name | 2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene |
| CAS Number | 35294-28-1 |
| Molecular Formula | C22H18O2 |
| Molecular Weight | 314.38 g/mol |
| Melting Point | 232 °C |
| Boiling Point | 414.1 °C (at 760 mmHg) |
| Density | 1.16 g/cm³ |
| Refractive Index | 1.659 |
Data sourced from standardized chemical inventories and literature[1][2].
Structural Causality & Atropisomerism
To leverage (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl effectively, researchers must understand the causality behind its configurational stability and electronic behavior.
Steric Bulk and Axial Chirality: The defining feature of this molecule is its axial chirality (atropisomerism). The rotation around the C1-C1' single bond is highly restricted due to steric clashing between the substituents at the 2,2' and 8,8' positions. By converting the native hydroxyl groups of BINOL into methoxy groups, the effective van der Waals radius at the 2,2' positions is significantly increased. This steric bulk widens the dihedral angle between the two naphthalene planes, dramatically elevating the rotational energy barrier. Consequently, the molecule is locked in its (R)-configuration, preventing thermal racemization even under harsh catalytic conditions[3].
Electronic Modulation: Unlike the hydroxyl groups in free BINOL, which act as both hydrogen-bond donors and electron-donating groups, the methoxy groups act purely as Lewis bases (hydrogen-bond acceptors). This eliminates unwanted protonation/deprotonation events in base-sensitive or Lewis acid-catalyzed reactions. Furthermore, the methoxy groups alter the electron density of the naphthyl rings, which shifts the regioselectivity during downstream electrophilic aromatic substitutions (e.g., directing bromination to the 5,5' or 6,6' positions depending on conditions)[4].
Figure 1: Causality of steric bulk on the configurational stability of the binaphthyl axis.
Self-Validating Synthesis Protocol
The following methodology details the synthesis of (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl via a Williamson ether synthesis. This protocol is designed as a closed-loop, self-validating system to ensure both chemical yield and enantiomeric fidelity.
A. Reagents and Equipment
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(R)-(+)-BINOL (Enantiopure starting material)
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Methyl Iodide (MeI) (Electrophile)
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Anhydrous Potassium Carbonate (K₂CO₃) (Mild base)
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Anhydrous Acetone (Polar aprotic solvent)
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Flame-dried glassware purged with Argon.
B. Step-by-Step Methodology
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Preparation & Base Addition: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of (R)-(+)-BINOL in anhydrous acetone. Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃.
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Causality: K₂CO₃ is specifically chosen over stronger bases (like NaH) because it provides a mild, heterogeneous basic environment. It is sufficient to deprotonate the naphtholic hydroxyls (pKa ~9.5) to form the reactive phenoxide without inducing partial racemization of the chiral axis[3].
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Alkylation: Dropwise, add 4.0 equivalents of Methyl Iodide (MeI) to the stirring suspension.
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Causality: MeI is utilized due to its exceptional electrophilicity, which is required to overcome the severe steric hindrance imposed by the adjacent naphthyl ring during the Sₙ2 transition state.
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Reflux: Heat the reaction mixture to a gentle reflux (~60 °C) for 12 to 24 hours. Monitor the reaction via TLC (Hexane/EtOAc 4:1) until the lower-Rf starting material is completely consumed.
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Aqueous Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KI and excess K₂CO₃) through a celite pad. Concentrate the filtrate under reduced pressure. Partition the resulting residue between Dichloromethane (DCM) and distilled water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
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Purification: Recrystallize the crude residue from a mixture of hexane and ethyl acetate to yield pure (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl as white crystals.
C. System Validation
To ensure the integrity of the synthesized batch, the following validation gates must be passed:
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Chiral HPLC: Run the purified product on a chiral stationary phase (e.g., Chiralcel OD-H). The chromatogram must confirm an enantiomeric excess (ee) of > 99%, validating that no racemization occurred during reflux.
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¹H NMR Spectroscopy (CDCl₃): The spectrum must exhibit a sharp, distinct singlet at approximately 3.7–3.8 ppm integrating to 6 protons. This confirms the complete conversion of both hydroxyl groups to methoxy ethers.
Figure 2: Self-validating synthetic workflow for (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl.
Applications in Advanced Materials & Catalysis
Beyond its role as a simple protecting group strategy, the dimethoxy-BINOL architecture is a functional endpoint for several advanced applications:
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Chiral Ligand Precursor: It serves as a vital intermediate for synthesizing highly functionalized chiral ligands. Through directed metalation or halogenation, researchers can introduce functional groups at the 3,3' or 6,6' positions, creating bespoke catalysts for asymmetric transformations[4].
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Chiroptical Materials: Because of its rigid, C2-symmetric chiral environment, (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl is extensively utilized in the synthesis of chiral polymers and macrocycles. These materials exhibit highly desirable optical properties, including strong Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), which are critical for advanced photonic devices and enantioselective sensors[5].
References
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PureSynth. "(R)-22-Dimethoxy-11-Binaphthyl 98.0%(GC)". PureSynth Chemical Properties Database. URL: [Link]
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ACS Publications. "Regioselective Substitution of BINOL". Chemical Reviews. URL: [Link]
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MDPI. "Questions of Mirror Symmetry at the Photoexcited and Ground States of Non-Rigid Luminophores Raised by Circularly Polarized Luminescence and Circular Dichroism Spectroscopy". MDPI. URL:[Link]
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ACS Publications. "BINOL: A Versatile Chiral Reagent". Chemical Reviews. URL:[Link]
